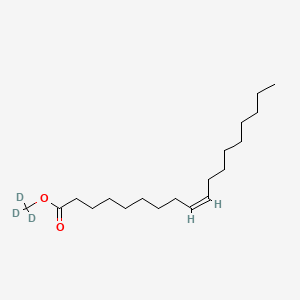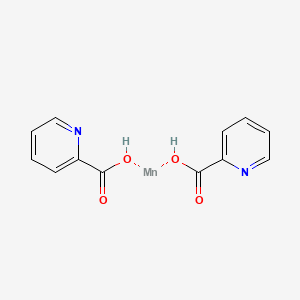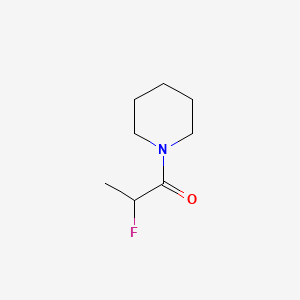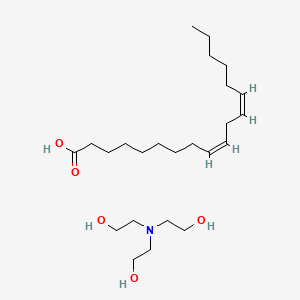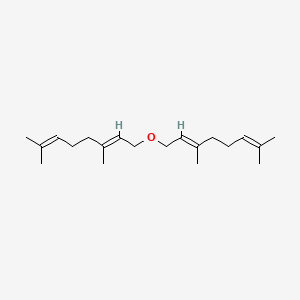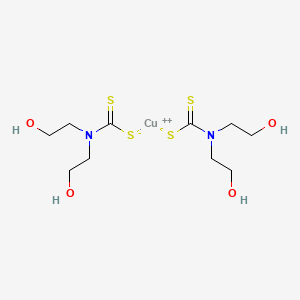
Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt, also known as copper(II) bis(2-hydroxyethyl)dithiocarbamate, is a coordination compound with the molecular formula C10H20CuN2O4S4. It is a dark green to black crystalline powder that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt can be synthesized through the reaction of copper(II) salts with bis(2-hydroxyethyl)dithiocarbamate ligands. The typical reaction involves dissolving copper(II) sulfate in water and adding bis(2-hydroxyethyl)dithiocarbamate under stirring conditions. The reaction mixture is then heated to facilitate the formation of the copper complex. The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous stirring, controlled temperature, and pH adjustments to ensure the complete reaction of the starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The copper center can undergo ligand exchange reactions with other dithiocarbamate ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products Formed
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Thiol derivatives.
Substitution: New copper complexes with different dithiocarbamate ligands.
Aplicaciones Científicas De Investigación
Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other copper complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in cancer therapy due to its ability to inhibit certain enzymes.
Industry: Utilized in the production of rubber and as a stabilizer in the manufacturing of plastics
Mecanismo De Acción
The mechanism of action of bis(2-hydroxyethyl)dithiocarbamic acid copper salt involves its interaction with molecular targets such as enzymes and proteins. The copper center plays a crucial role in binding to these targets, leading to the inhibition of enzymatic activity. The dithiocarbamate ligands also contribute to the compound’s ability to chelate metal ions, which can disrupt various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-hydroxyethyl)dithiocarbamic acid zinc salt
- Diethyldithiocarbamate disulfiram
- N,N-Dimethyldithiocarbamate copper salt
Uniqueness
Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt is unique due to its specific coordination chemistry and the presence of hydroxyethyl groups, which enhance its solubility and reactivity. Compared to other dithiocarbamate compounds, it exhibits distinct biological and catalytic properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C10H20CuN2O4S4 |
|---|---|
Peso molecular |
424.1 g/mol |
Nombre IUPAC |
copper;N,N-bis(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/2C5H11NO2S2.Cu/c2*7-3-1-6(2-4-8)5(9)10;/h2*7-8H,1-4H2,(H,9,10);/q;;+2/p-2 |
Clave InChI |
CWZKOKSQKMDNMW-UHFFFAOYSA-L |
SMILES canónico |
C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



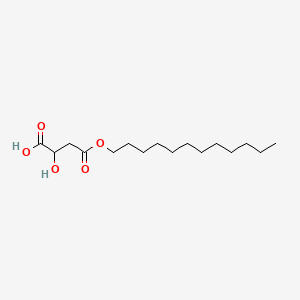


![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)
![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)
![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)

